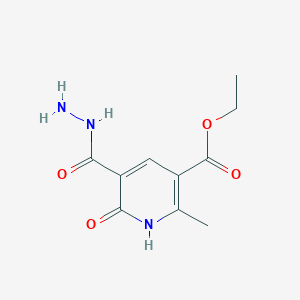![molecular formula C21H16N2O2 B5344186 2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)
2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone, commonly known as FMQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
科学的研究の応用
FMQ has been extensively studied for its potential pharmacological activities. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. FMQ has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, FMQ has been reported to possess potent antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).
作用機序
The mechanism of action of FMQ is not completely understood. However, it has been suggested that FMQ exerts its pharmacological activities by modulating various signaling pathways. FMQ has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. FMQ has also been shown to activate the caspase-dependent pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
FMQ has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. FMQ has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, FMQ has been reported to possess potent antiviral activity against HCMV and HSV-1.
実験室実験の利点と制限
FMQ has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily improved by recrystallization. FMQ has also been shown to exhibit potent pharmacological activities, making it a promising candidate for drug development. However, FMQ also has some limitations. Its mechanism of action is not completely understood, and further studies are needed to elucidate its pharmacological activities. Additionally, the potential toxicity of FMQ needs to be evaluated before it can be considered for clinical use.
将来の方向性
There are several future directions for research on FMQ. One potential direction is to investigate its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to explore its antitumor activity in various cancer cell lines and animal models. Additionally, further studies are needed to elucidate the mechanism of action of FMQ and to evaluate its potential toxicity. Finally, the development of more potent and selective derivatives of FMQ may lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of FMQ involves the condensation of 2-acetylfuran and 4-methylphenylhydrazine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain FMQ as a yellow solid. The purity of the compound can be further improved by recrystallization from ethanol.
特性
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-15-8-10-16(11-9-15)23-20(13-12-17-5-4-14-25-17)22-19-7-3-2-6-18(19)21(23)24/h2-14H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVSOBAHFZGSB-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(5-methyl-2-furyl)butyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5344103.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide](/img/structure/B5344104.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(dimethylamino)ethyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5344110.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5344123.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)

![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)
![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)

![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)